molecular formula C9H12ClNO3S2 B12823288 5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride

5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride

Cat. No.: B12823288
M. Wt: 281.8 g/mol
InChI Key: PUAQEXGIKUQWHX-UHFFFAOYSA-N
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Description

5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride typically involves multiple steps, starting with the functionalization of the thiophene ring. Common synthetic routes include:

    Electrophilic Substitution: Thiophene undergoes electrophilic substitution reactions due to its electron-rich nature.

    Nucleophilic Substitution:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale cyclization reactions. For example, the cyclization of butane or butadiene with sulfur can produce thiophene, which can then be further functionalized to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like acetic anhydride and catalysts such as SnCl4.

    Nucleophilic Substitution: Reagents like P2S5 in acidic conditions.

    Oxidation: Reagents like SeO2.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can undergo various chemical reactions that modify its structure, enabling it to interact with biological molecules. These interactions can affect molecular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an ethyl(methyl)amino group and a sulfonyl chloride group makes it particularly versatile for various applications .

Properties

Molecular Formula

C9H12ClNO3S2

Molecular Weight

281.8 g/mol

IUPAC Name

5-[2-[ethyl(methyl)amino]-2-oxoethyl]thiophene-2-sulfonyl chloride

InChI

InChI=1S/C9H12ClNO3S2/c1-3-11(2)8(12)6-7-4-5-9(15-7)16(10,13)14/h4-5H,3,6H2,1-2H3

InChI Key

PUAQEXGIKUQWHX-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)CC1=CC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

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